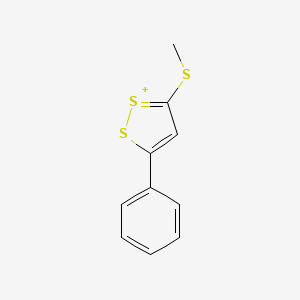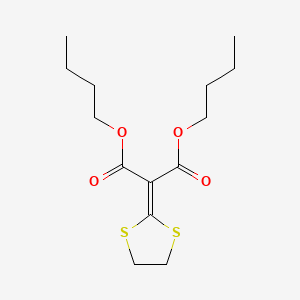![molecular formula C19H24O2 B14667616 2,2'-Methylenebis[6-(propan-2-yl)phenol] CAS No. 41514-15-2](/img/structure/B14667616.png)
2,2'-Methylenebis[6-(propan-2-yl)phenol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[6-(propan-2-yl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol groups connected by a methylene bridge, with each phenol group substituted with an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-(propan-2-yl)phenol] typically involves the reaction of 2,6-diisopropylphenol with formaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows:
2C9H12O+CH2O→C21H28O2+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis[6-(propan-2-yl)phenol] is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The yield and purity of the product are optimized by controlling the reaction parameters such as temperature, catalyst concentration, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis[6-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenolic groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[6-(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the production of stabilizers for plastics, rubbers, and other polymeric materials.
Mecanismo De Acción
The antioxidant properties of 2,2’-Methylenebis[6-(propan-2-yl)phenol] are attributed to its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals. This process prevents the oxidation of other molecules and stabilizes the polymer matrix. The compound’s effectiveness is enhanced by the presence of the methylene bridge, which facilitates the transfer of hydrogen atoms between the phenolic groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis[6-(tert-butyl)-4-methylphenol]
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
Uniqueness
2,2’-Methylenebis[6-(propan-2-yl)phenol] is unique due to its specific substitution pattern with isopropyl groups, which enhances its solubility and compatibility with various polymer matrices. This makes it particularly effective as an antioxidant in a wide range of industrial applications.
Propiedades
Número CAS |
41514-15-2 |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-3-propan-2-ylphenyl)methyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C19H24O2/c1-12(2)16-9-5-7-14(18(16)20)11-15-8-6-10-17(13(3)4)19(15)21/h5-10,12-13,20-21H,11H2,1-4H3 |
Clave InChI |
NFPQMICMHNJBGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


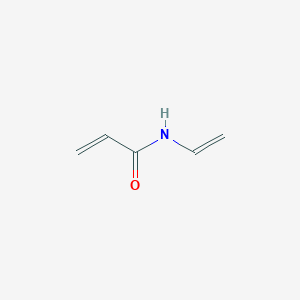
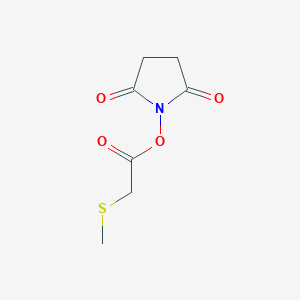

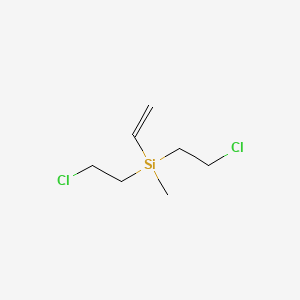
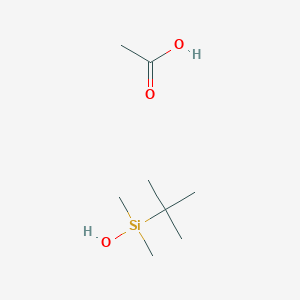
![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
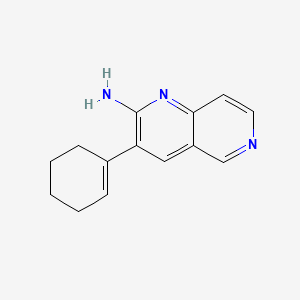

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)
